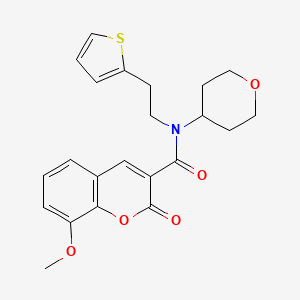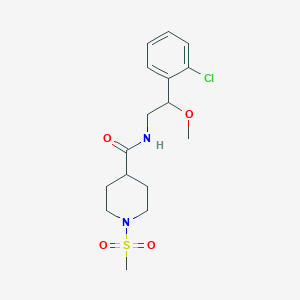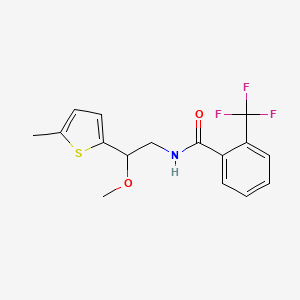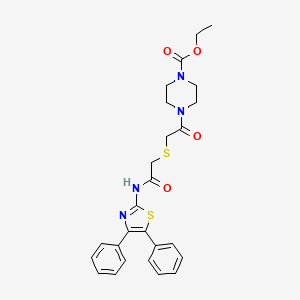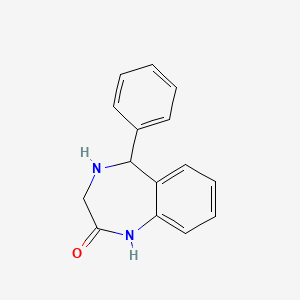
5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound with the molecular formula C15H14N2O . It is also known as Diazepam . The compound is used for research purposes .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one can be analyzed using spectral data, elemental analyses, and alternative synthetic routes . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one include a molecular weight of 238.28 . More detailed properties such as boiling point and melting point are not provided in the retrieved sources.Applications De Recherche Scientifique
Chemical Transformations and Synthesis
5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is involved in various chemical transformations. For instance, its treatment with base results in the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones, depending on the conditions used (Fryer, Winter, & Sternbach, 1967). Another study highlights the synthesis of different structural forms of benzodiazepines from this compound, which are determined by substituent modifications and result in significant changes in molecular conformation (Kravtsov et al., 2012).
Pharmacological Valorization
In pharmacology, derivatives of 4-phenyl-1,5-benzodiazepin-2-one, structurally similar to 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, have been studied for their effects on the central nervous system. These derivatives show no toxic effects at therapeutic doses and exhibit varying psychotropic effects, including sedative and anxiolytic properties, but no hypnotic or cataleptic effects (Ongone et al., 2018); (Kanyonga, Zellou, Cherrah, & Essassi, 2010).
Central Nervous System Depressants
Research into 5-phenyl-1,4-benzodiazepines, a category that includes 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, has revealed some compounds with significant activity as central nervous system depressants in mice (Moffett & Kamdar, 1979).
Molecular Structure Analysis
Studies on the molecular structure of benzodiazepine derivatives provide insights into their pharmacological properties. For example, an antagonist of 5-aryl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, closely related to 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, was analyzed using X-ray diffraction, revealing key details about its molecular conformation (Andronati et al., 1982).
Cancer Research
In the context of cancer research, certain benzodiazepine derivatives, including 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, have been explored for their potential role in inhibiting farnesyltransferase, an enzyme involved in tumor growth. This research has led to the advancement of specific compounds into clinical trials (Hunt et al., 2000).
Antioxidant and Analgesic Activities
4-Phenyl-1,5-benzodiazepin-2-one derivatives demonstrate notable antinociceptive and antioxidant effects. These properties suggest potential applications in treating pain and oxidative disorders (Ongone et al., 2019).
Propriétés
IUPAC Name |
5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,15-16H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREVNOABLVPRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

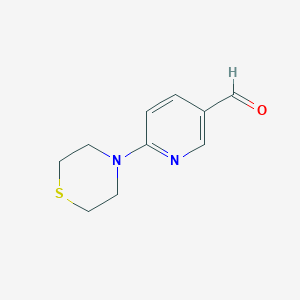

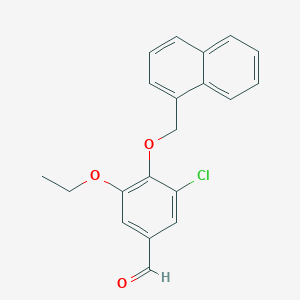
![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)
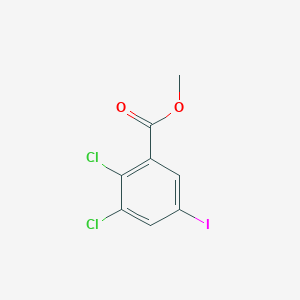

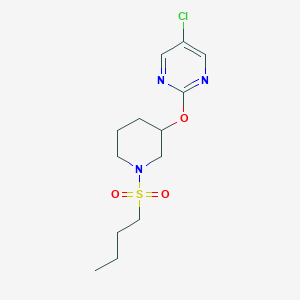

![N-(1-Cyano-4-methylcyclohexyl)-2-[(3R,5S)-3,5-dihydroxypiperidin-1-yl]-N-methylpropanamide](/img/structure/B2732940.png)
